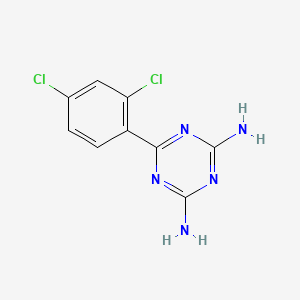

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included .Aplicaciones Científicas De Investigación

Anti-Plasmodial Activity

A series of compounds, including derivatives of 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, have been designed and synthesized for antiplasmodial activity. These compounds demonstrated significant in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. They were found to be non-toxic to mammalian cells at therapeutic concentrations and acted as inhibitors of parasitic DHFR in biochemical enzyme assays (Lourens et al., 2016).

Supramolecular Chemistry Applications

A study exploring the microwave-assisted synthesis of pyrazolyl bistriazines, including derivatives of this compound, revealed potential applications in supramolecular chemistry. These compounds have been indicated for use in hydrogen bonding and complexation with metals, with a particular focus on creating extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Synthesis Methodology

A new method for synthesizing 6, N2-diaryl-1,3,5-triazine-2,4-diamines, including the 6-(2,4-dichlorophenyl) variant, was developed using microwave irradiation. This process involved a three-component condensation and Dimroth rearrangement, resulting in a library of compounds screened for anticancer properties (Junaid et al., 2019).

Metal Chelation and Hydrogen-Bonded Crystals

Compounds structurally similar to this compound were studied for their ability to chelate metals, particularly Ag(I), to create metallotectons. These compounds were designed to engage in hydrogen bonding and coordinative interactions to form predictable structures (Duong et al., 2011).

Mitochondria-Targeted Anticancer Agents

Cyclometalated iridium(III) complexes, incorporating a variant of this compound, were synthesized and characterized for their ability to target mitochondria and induce apoptosis in cancer cell lines. These complexes showed specificity and high selectivity for cancer cells over normal cells (Xiong et al., 2016).

Soil Applied Herbicide Dissipation

The dissipation kinetics of soil-applied herbicides, including triazine derivatives, were studied in different environmental conditions. This research is crucial for understanding the environmental impact and agronomic implications of these compounds (Baer & Calvet, 1999).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target proteins like dipeptidyl peptidase 4 . This protein plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .

Mode of Action

It’s suggested that similar compounds may act on the active site of their target proteins, establishing a stable complex with the target .

Biochemical Pathways

cruzi: Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins are involved in various biological processes, including protein degradation, redox homeostasis, glycolysis, and sterol biosynthesis, respectively .

Pharmacokinetics

Similar compounds have been found to present an alignment between permeability and hepatic clearance, although they present low metabolic stability . This suggests that the compound might be readily absorbed and distributed in the body, but may be rapidly metabolized and eliminated, potentially affecting its bioavailability.

Result of Action

Similar compounds have been found to inhibit parasite proliferation in in vitro assays against infected cell cultures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and reactivity . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHJLAYFGXSOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511482 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-46-1 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride](/img/structure/B6306886.png)

![(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B6306916.png)

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B6306935.png)